(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)-N,N-dimethylethenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)-N,N-dimethylethenamine is a useful research compound. Its molecular formula is C15H15ClN2O2S and its molecular weight is 322.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antituberculosis Activity of Organotin Complexes
Organotin complexes have shown significant antituberculosis activity. Research has focused on organotin complexes of various acids, including mefenamic acid and 2-[(2,6-dimethylphenyl)amino]benzoic acid, demonstrating their potential in combating Mycobacterium tuberculosis H37Rv. These studies reveal a broad range of structural diversity for organotin moieties, suggesting that the antituberculosis activity of organotin complexes is influenced by the nature of the ligand environment, organic groups attached to tin, and the compound's structure (Iqbal, Ali, & Shahzadi, 2015).
Heterocyclic Compounds Bearing Triazine Scaffold
Triazines are an interesting class of heterocyclic compounds in medicinal chemistry, known for their broad spectrum of biological activities. They have been investigated for their antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and other pharmacological activities. The triazine nucleus is considered an intriguing core moiety for drug development, indicating the significance of heterocyclic compounds in medicinal research (Verma, Sinha, & Bansal, 2019).
Synthetic Procedures for 2-Guanidinobenzazoles
Research on the synthesis of benzazoles and derivatives, including 2-guanidinobenzazoles, highlights their potential as therapeutic agents. These compounds have been explored for a variety of pharmacological activities such as cytotoxicity, inhibition of cell proliferation via angiogenesis and apoptosis, illustrating the diverse chemical reactions and synthetic approaches that enable the development of new pharmacophores (Rosales-Hernández et al., 2022).
Chlorophenols and Municipal Solid Waste Incineration
Chlorophenols (CP) are significant environmental contaminants, often cited as precursors of dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI). Research has been conducted to understand the concentration values, potential precursors, and reaction pathways of CPs in MSWI and their Air Pollution Control Devices (APCDs), suggesting pathways for their formation and degradation (Peng et al., 2016).
Properties
IUPAC Name |
(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)-N,N-dimethylethenamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-18(2)11-14(12-8-9-15(16)17-10-12)21(19,20)13-6-4-3-5-7-13/h3-11H,1-2H3/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNLIERFHDNLAH-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=CN=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C1=CN=C(C=C1)Cl)\S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.